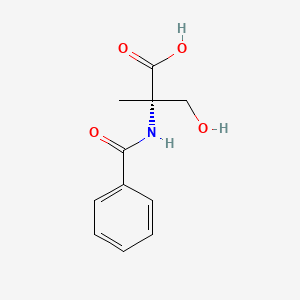![molecular formula C6H3IN2S B13139256 2-Iodothiazolo[4,5-b]pyridine](/img/structure/B13139256.png)
2-Iodothiazolo[4,5-b]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodothiazolo[4,5-b]pyridine is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of iodine in the structure enhances its reactivity and allows for further functionalization, making it a versatile building block in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodothiazolo[4,5-b]pyridine typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-chloro-3,5-dinitropyridine with 3-methyl-1,2,4-triazole-5-thiol in the presence of sodium carbonate, leading to the formation of 2-[(3-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3,5-dinitropyridine. This intermediate undergoes further cyclization to yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and automated synthesis platforms to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodothiazolo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions:
Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiazole derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and bases such as potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products
The major products formed from these reactions include various substituted thiazolo[4,5-b]pyridines, sulfoxides, sulfones, and dihydrothiazole derivatives .
Applications De Recherche Scientifique
2-Iodothiazolo[4,5-b]pyridine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Industry: It is utilized in the development of new materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 2-Iodothiazolo[4,5-b]pyridine and its derivatives involves interaction with various molecular targets. For instance, some derivatives have been found to inhibit enzymes such as DNA gyrase and poly(ADP-ribose) polymerase-1 (PARP-1), leading to antimicrobial and anticancer effects . The exact pathways and molecular targets can vary depending on the specific functional groups attached to the thiazolo[4,5-b]pyridine core.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiazolo[4,5-c]pyridine: Another fused heterocyclic system with similar pharmacological properties.
Imidazo[4,5-b]pyridine: Known for its diverse biological activities, including analgesic, anti-inflammatory, and antiviral effects.
Thiazolo[5,4-b]pyridine: Exhibits a range of biological activities, including antioxidant and antimicrobial properties.
Uniqueness
2-Iodothiazolo[4,5-b]pyridine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for further functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with potential therapeutic applications.
Propriétés
Formule moléculaire |
C6H3IN2S |
|---|---|
Poids moléculaire |
262.07 g/mol |
Nom IUPAC |
2-iodo-[1,3]thiazolo[4,5-b]pyridine |
InChI |
InChI=1S/C6H3IN2S/c7-6-9-5-4(10-6)2-1-3-8-5/h1-3H |
Clé InChI |
AVISENDWCHZEQZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(N=C1)N=C(S2)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![tert-Butyl 6-chlorobenzo[d]isoxazole-3-carboxylate](/img/structure/B13139206.png)






